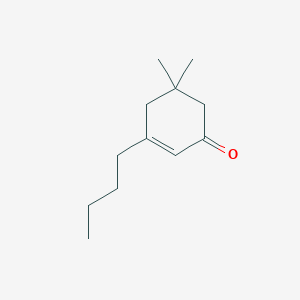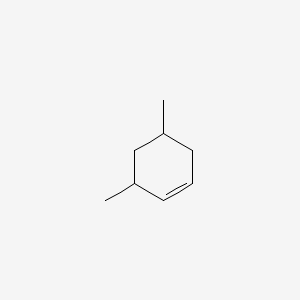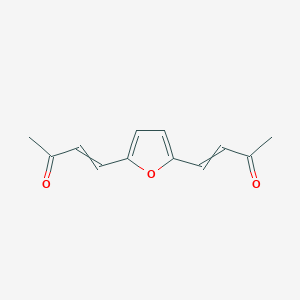
4,4'-(Furan-2,5-diyl)di(but-3-en-2-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Furan-2,5-diyl)di(but-3-en-2-one) is an organic compound characterized by the presence of a furan ring substituted at the 2 and 5 positions with but-3-en-2-one groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Furan-2,5-diyl)di(but-3-en-2-one) typically involves the reaction of furan-2,5-dicarbaldehyde with appropriate reagents under controlled conditions. One common method is the Grignard reaction, where furan-2,5-dicarbaldehyde reacts with (4-chlorophenyl)magnesium bromide to form the desired product . Another method involves the Diels-Alder reaction of 2,5-furandicarboxylic acid with benzyne .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques could be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Furan-2,5-diyl)di(but-3-en-2-one) can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl groups in the but-3-en-2-one moieties can be reduced to alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
4,4’-(Furan-2,5-diyl)di(but-3-en-2-one) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4,4’-(Furan-2,5-diyl)di(but-3-en-2-one) involves its interaction with molecular targets through its reactive functional groups. The furan ring can participate in π-π stacking interactions, while the carbonyl groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Furfural acetone:
Furan-2,5-dicarboxylic acid: A related compound with similar structural features.
2,2-Di-2-furylpropane: Another furan derivative with different substituents.
Uniqueness
4,4’-(Furan-2,5-diyl)di(but-3-en-2-one) is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
55001-17-7 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
4-[5-(3-oxobut-1-enyl)furan-2-yl]but-3-en-2-one |
InChI |
InChI=1S/C12H12O3/c1-9(13)3-5-11-7-8-12(15-11)6-4-10(2)14/h3-8H,1-2H3 |
InChI Key |
OLUZMNNMULBKNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC1=CC=C(O1)C=CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[4.2.0]octa-3,7-diene-2,5-dione](/img/structure/B14642934.png)
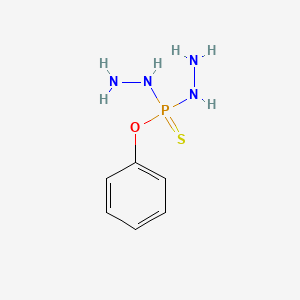
![Trimethyl[(2E)-1-methyl-2-butenyl]silane](/img/structure/B14642944.png)
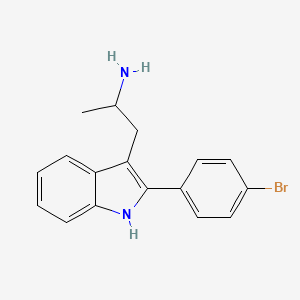

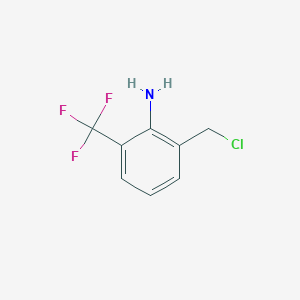
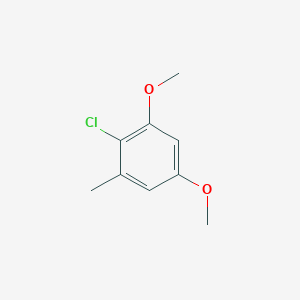
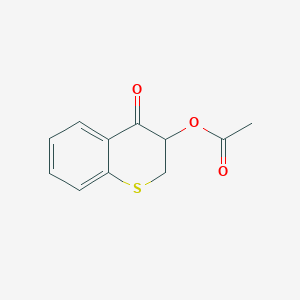
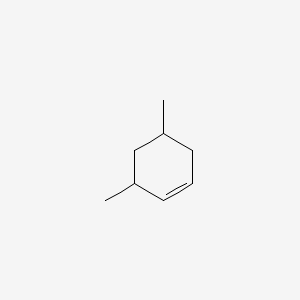
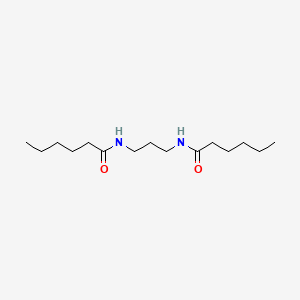

![3-Chloro-2,7,7-trimethylbicyclo[4.1.1]oct-2-ene](/img/structure/B14642994.png)
